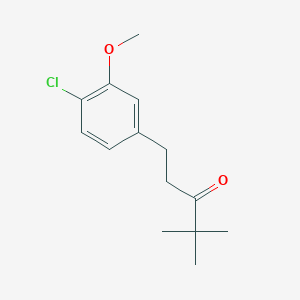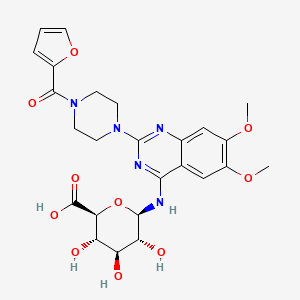![molecular formula C₁₅H₁₅NO B1144717 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol CAS No. 28291-62-5](/img/structure/B1144717.png)
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol is a chemical compound belonging to the class of dibenzoazepines. This compound is characterized by its tricyclic structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-one.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenz[b,f]azepine: A tricyclic amine with similar structural features.
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar chemical properties.
Oxcarbazepine: A derivative used as an anticonvulsant medication.
Uniqueness
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
28291-62-5 |
|---|---|
Fórmula molecular |
C₁₅H₁₅NO |
Peso molecular |
225.29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)




